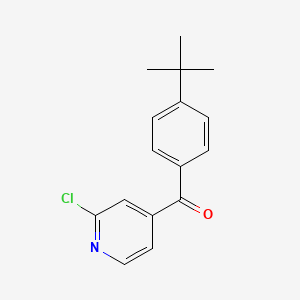![molecular formula C15H15Cl2N5O2 B2645258 1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-30-7](/img/structure/B2645258.png)
1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of heterocyclic amine. It also contains a 3,4-dichlorophenyl group, which is a type of aromatic compound with two chlorine substituents, and a 2,2-dimethoxyethyl group, which is a type of ether .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-amine group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the amine group might be expected to participate in reactions with acids or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorophenyl group might make the compound relatively nonpolar and lipophilic .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Heterocyclic Synthesis : Compounds within the pyrazolo[3,4-d]pyrimidin-4-amine family have been synthesized through various methods, including microwave irradiative cyclocondensation and cyclocondensation under ultrasound irradiation. These methods offer novel routes to produce heterocyclic compounds with potential insecticidal, antibacterial, and anticancer activities (Deohate & Palaspagar, 2020; Kaping, Helissey, & Vishwakarma, 2020).
Antimicrobial and Anticancer Agents : Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-amine have been evaluated for their antimicrobial and anticancer properties, showing promising results in vitro. This suggests their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016; Rahmouni et al., 2016).
Synthesis Methodologies
Regioselective Synthesis : The regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrates the precision achievable in creating highly substituted compounds, valuable for drug development and materials science (Kaping et al., 2020).
Crystal Structure Analysis : X-ray crystallography has been used to determine the molecular structure of these compounds, aiding in the understanding of their biological activity and potential for drug design (Titi et al., 2020).
Potential Applications
- Anticancer and Antimicrobial Properties : Research on pyrazolo[3,4-d]pyrimidin-4-amine derivatives has revealed their potential as anticancer and antimicrobial agents, underscoring the importance of this scaffold in medicinal chemistry (Abdellatif et al., 2014; Rahmouni et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c1-23-13(24-2)7-18-14-10-6-21-22(15(10)20-8-19-14)9-3-4-11(16)12(17)5-9/h3-6,8,13H,7H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHIAYLYYJHKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)



![3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2645185.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)

![(Z)-methyl 2-((4-(diethylamino)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2645191.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)

![4-methyl-3-[(2-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2645198.png)
